molecular formula C16H18N4O2S B4614424 N-{5-[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide

N-{5-[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B4614424
M. Wt: 330.4 g/mol
InChI Key: DRWJIIYWUIMPCB-UHFFFAOYSA-N
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Description

N-{5-[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide is a useful research compound. Its molecular formula is C16H18N4O2S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.11504700 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic Derivatives

Researchers have developed methods for synthesizing various heterocyclic compounds incorporating a thiadiazole moiety, targeting applications such as insecticidal agents against pests like Spodoptera littoralis. These syntheses often involve versatile precursors, leading to the creation of pyrrole, pyridine, coumarin, thiazole, and other derivatives, showcasing the compound's utility in generating a diverse array of heterocyclic structures with potential biological activities (Fadda et al., 2017).

Anticancer and Antimicrobial Activities

Certain derivatives of the compound have been synthesized and evaluated for their potential in treating diseases. For example, some derivatives have shown promising anticancer activity against various cancer cell lines, including liver carcinoma (HepG2) and breast cancer (MCF-7), suggesting the compound's relevance in developing new anticancer agents. Additionally, modifications to its structure have led to compounds with potent antimicrobial properties, offering a foundation for new treatments against infectious diseases (Alqahtani & Bayazeed, 2020).

Kinase Inhibition and Antioxidant Activity

Modifications to the thiadiazole backbone have produced compounds with significant biological activities, including kinase inhibition and antioxidant properties. These activities are crucial for the development of therapies targeting specific cellular pathways involved in diseases such as cancer and oxidative stress-related disorders. The exploration of these derivatives highlights the compound's versatility in drug discovery and the potential for developing targeted therapies with improved efficacy and selectivity (Fallah-Tafti et al., 2011).

Properties

IUPAC Name

N-[5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-3-11-4-6-13(7-5-11)20-9-12(8-14(20)22)15-18-19-16(23-15)17-10(2)21/h4-7,12H,3,8-9H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWJIIYWUIMPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide
Reactant of Route 2
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N-{5-[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide
Reactant of Route 3
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N-{5-[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide
Reactant of Route 4
Reactant of Route 4
N-{5-[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide
Reactant of Route 5
Reactant of Route 5
N-{5-[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide
Reactant of Route 6
N-{5-[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.